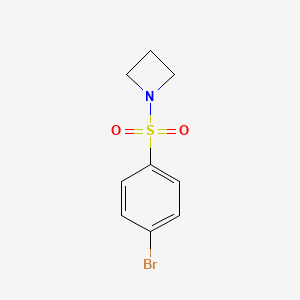

3-Bromo-1-cyclopropylpyrrolidin-2-one

Übersicht

Beschreibung

3-Bromo-1-cyclopropylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H10BrNO and its molecular weight is 204.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

3-Bromo-1-cyclopropylpyrrolidin-2-one and its derivatives are frequently used in chemical synthesis and transformations. For example, it undergoes transformations under conditions of the Favorsky rearrangement, leading to various products such as bicyclic amino ketones (Krinitskaya, 1997). Similarly, it plays a role in the synthesis of 2-phenylpyrrole derivatives, highlighting its versatility in organic synthesis (Apsimon, Durham & Rees, 1979).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activities. For instance, novel succinimide derivatives synthesized from this compound displayed significant in vitro antifungal activities against several test fungi (Cvetković et al., 2019).

Radiochemical Synthesis

In radiochemistry, derivatives of this compound have been utilized in the synthesis of specific radioligands, such as [(18)F]BMS-754807. This compound demonstrated specific binding to human cancer tissues in vitro, indicating its potential in positron emission tomography (PET) imaging (Majo et al., 2013).

Halogen-Metal Interchange

The compound is also involved in halogen-metal interchange reactions, leading to the synthesis of various substituted pyrroles. This process has been applied to synthesize compounds like Verucarin E, a notable antibiotic (Muchowski & Naef, 1984).

Synthesis of Halopyrroles

This compound is used in the efficient preparation of 3-halopyrroles, compounds with potential applications in agrochemistry and pharmaceutical sciences (Kimpe, Tehrani, Stevens & Cooman, 1997).

Ring Expansion Techniques

The compound is instrumental in ring expansion techniques, particularly in the synthesis of 3-amino-2-methylpyrrolidines, which are valuable in medicinal chemistry (D’hooghe, Aelterman & de Kimpe, 2009).

Antitumor Potential

There is research indicating that derivatives of this compound, such as 3-bromopyruvate, have significant antitumor potential. This compound exhibited strong cytotoxicity against various metastatic prostate cancer cell lines (Pichla et al., 2019).

Electrophilic Fluorination

It also finds application in electrophilic fluorination processes, exemplified by the synthesis of fluoropyrroles, which are important in various chemical applications (Barnes, Yulin & Hunt, 1994).

Inhibition of Dopamine Beta-Hydroxylase

In the field of neurochemistry, this compound derivatives have been studied as inhibitors of dopamine beta-hydroxylase, a key enzyme in neurotransmitter synthesis (Colombo, Rajashekhar, Giedroc & Villafranca, 1984).

Safety and Hazards

The safety information for 3-Bromo-1-cyclopropylpyrrolidin-2-one includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action:

The primary targets of 3-Bromo-1-cyclopropylpyrrolidin-2-one (referred to as 3-BrPA) are related to cancer cell metabolism. Specifically, it interacts with enzymes involved in glycolysis and mitochondrial metabolism .

Mode of Action:

- Glycolysis Inhibition : 3-BrPA enters tumor cells through monocarboxylic acid transporters (MCTs) and selectively inhibits glycolysis. It targets key glycolytic enzymes such as hexokinase II (HK-II), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and 3-phosphoglycerate kinase (3-PGK) .

- Mitochondrial Activity Blockade : 3-BrPA disrupts mitochondrial function by inhibiting enzymes involved in oxidative phosphorylation (OXPHOS), including pyruvate dehydrogenase (PDH), succinate dehydrogenase (SDH), isocitrate dehydrogenase (IDH), and α-ketoglutarate dehydrogenase (αKD) .

- Other Pathways : It also affects the pentose phosphate pathway (PPP) by inhibiting glucose-6-phosphate dehydrogenase (G6PDH) and disrupts glutaminolysis .

Result of Action:

- Cell Viability Reduction : 3-BrPA suppresses cancer cell growth, particularly in aggressive malignancies like malignant peripheral nerve sheath tumors (MPNST) .

Action Environment:

Environmental factors, such as nutrient availability and stress (e.g., starvation), influence 3-BrPA’s efficacy. Starvation sensitizes MPNST cells to treatment .

Biochemische Analyse

Biochemical Properties

3-Bromo-1-cyclopropylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, this compound has been found to induce cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Over time, its efficacy in biochemical assays may decrease due to this degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution can influence its overall efficacy and toxicity, as it may accumulate in certain organs more than others .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the nucleus and cytoplasm, where it can interact with DNA and various proteins . Post-translational modifications and targeting signals help direct the compound to specific cellular compartments, enhancing its functional effects. For instance, its presence in the nucleus allows it to modulate gene expression directly .

Eigenschaften

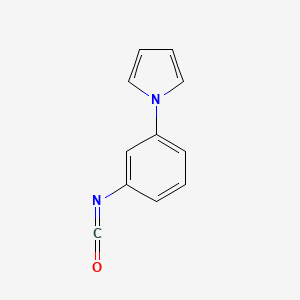

IUPAC Name |

3-bromo-1-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMMYHHUFMMQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445020 | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148776-25-4 | |

| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-cyclopropylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)